molecular formula C17H25N3O B247349 1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine

1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine

Cat. No. B247349
M. Wt: 287.4 g/mol
InChI Key: QYPVLCYAALPFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It has been used as a recreational drug due to its stimulant properties, but in recent years, it has gained attention for its potential scientific research applications.

Mechanism Of Action

1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also acts as a serotonin agonist, which may contribute to its psychoactive effects. 1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine has been shown to have a similar mechanism of action to amphetamines, which are also known for their stimulant properties.
Biochemical and Physiological Effects:
1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and sweating. In high doses, 1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine can cause seizures, hallucinations, and psychosis.

Advantages And Limitations For Lab Experiments

1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine has several advantages for use in lab experiments, including its low cost and availability. It is also relatively easy to synthesize and can be used to study the central nervous system. However, 1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine has several limitations, including its potential for abuse and the lack of research on its long-term effects.

Future Directions

There are several future directions for research on 1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine, including its potential as a treatment for depression and ADHD. Additionally, further research is needed to determine the long-term effects of 1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine use and its potential for abuse. Research is also needed to develop safer and more effective alternatives to 1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine for use in scientific research.

Synthesis Methods

1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine can be synthesized through a variety of methods, including the reaction of benzoyl chloride with piperazine and the reaction of 1-bromo-4-methylpiperazine with benzylamine. However, the most common method of synthesis involves the reaction of piperazine with benzyl chloride in the presence of sodium hydroxide. The resulting product is then treated with benzoyl chloride to obtain 1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine.

Scientific Research Applications

1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine has been studied for its potential use in various scientific research applications, including as a tool to study the central nervous system and as a potential treatment for certain neurological disorders. One study found that 1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine can increase the release of dopamine and norepinephrine in the brain, which may have implications for the treatment of depression and attention deficit hyperactivity disorder (ADHD).

properties

Product Name

1-(1-Benzoyl-4-piperidinyl)-4-methylpiperazine

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H25N3O/c1-18-11-13-19(14-12-18)16-7-9-20(10-8-16)17(21)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3

InChI Key

QYPVLCYAALPFTR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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